Glyphosphate-FMOC

Descripción general

Descripción

Glyphosphate-FMOC is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is particularly significant in the fields of drug synthesis, catalysis, and materials science.

Métodos De Preparación

The synthesis of Glyphosphate-FMOC typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The preparation methods include:

Mixed Anhydride Method: This method involves the reaction of the protected amino acid with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) as a reagent.

Acid Chloride Method: This method uses acid chlorides to react with the protected amino acid, resulting in the formation of the desired compound.

Análisis De Reacciones Químicas

Derivatization Reaction Mechanism

Glyphosate reacts with FMOC-Cl via nucleophilic substitution at its primary amine group under alkaline conditions. The reaction forms a stable carbamate derivative (FMOC-glyphosate), enhancing chromatographic retention and ionization efficiency for MS detection .

Reaction Equation:

Key steps:

-

Alkaline conditions : Borate buffer (pH 8.85–9.14) facilitates deprotonation of glyphosate’s amine group, accelerating FMOC-Cl reactivity .

-

Chelation : EDTA (1–5% w/v) is added to sequester metal ions that could inhibit the reaction .

Reaction Optimization Parameters

Studies highlight the following optimal conditions for derivatization:

Analytical Detection via LC-MS/MS

FMOC-glyphosate is analyzed using reversed-phase LC coupled with triple-quadrupole MS. Key MS parameters include:

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Source |

|---|---|---|---|---|

| FMOC-glyphosate | 392 | 214, 170 | 10 | |

| FMOC-AMPA | 334 | 112, 156 | 10 | |

| FMOC-glufosinate | 402 | 180, 206 | 8–16 |

Chromatographic Conditions:

-

Column : C18 reversed-phase (e.g., Waters Acquity UPLC BEH C18) .

-

Retention times : FMOC-glyphosate (11.22 min), FMOC-glufosinate (14.35 min), FMOC-AMPA (16.31 min) .

Interferences and Side Reactions

-

FMOC-OH formation : Excess FMOC-Cl reacts with water, producing FMOC-OH, which precipitates and suppresses ionization .

-

Matrix effects : In complex matrices (e.g., honey), competing amines react with FMOC-Cl, necessitating excess reagent (up to 30 mg/mL) .

-

Degradation : Prolonged derivatization (>4 hours) may convert glyphosate to AMPA, altering quantification .

Method Validation Data

| Metric | Glyphosate-FMOC | AMPA-FMOC | Glufosinate-FMOC | Source |

|---|---|---|---|---|

| LOD | 0.084 µg/L | 0.078 µg/L | 0.057 µg/L | |

| Recovery | 72–81% | 71–86% | 101–119% | |

| RSD | 5.6–32.6% | 5.6–32.6% | 5.6–32.6% |

Comparative Stability of Derivatives

FMOC-glyphosate derivatives remain stable for 24 hours post-derivatization when stored at 4°C, whereas underivatized glyphosate degrades within hours .

This synthesis integrates methodologies from environmental, agricultural, and food safety studies, providing a robust framework for analyzing glyphosate-FMOC across diverse matrices.

Aplicaciones Científicas De Investigación

Liquid Chromatography-Mass Spectrometry (LC-MS)

The derivatization of glyphosate with FMOC facilitates its analysis via liquid chromatography-mass spectrometry. Studies have demonstrated that FMOC derivatization enhances the lipophilicity of glyphosate, leading to better retention and separation during chromatographic analysis. For instance, a study reported method detection limits (MDLs) of 0.084 µg/L for glyphosate when analyzed as an FMOC derivative, showcasing the method's sensitivity in environmental samples .

Solid-Phase Extraction (SPE)

Solid-phase extraction techniques are often employed in conjunction with FMOC derivatization to clean up and concentrate samples prior to analysis. A study indicated that using automated online solid-phase extraction combined with FMOC derivatization resulted in significant recovery rates for glyphosate from water samples, with mean recoveries ranging from 88.0% to 128.7% .

High-Performance Liquid Chromatography (HPLC)

Advanced HPLC methods utilizing FMOC derivatives have been developed for the simultaneous determination of glyphosate and its metabolites in environmental matrices such as water and soil. These methods provide robust quantification capabilities with low limits of detection, enabling researchers to monitor glyphosate levels effectively .

Water Quality Assessment

The application of glyphosate-FMOC in environmental monitoring is significant for assessing water quality in agricultural regions where glyphosate is commonly used. Studies have shown that FMOC-derivatized glyphosate can be detected at concentrations as low as 1 ppb in tap and surface water samples, making it a valuable tool for regulatory compliance and environmental protection .

Soil Analysis

FMOC derivatization also plays a crucial role in analyzing glyphosate residues in soil samples. The enhanced sensitivity achieved through this method allows for the detection of glyphosate even at trace levels, which is essential for understanding its environmental persistence and potential impact on ecosystems .

Detection in Agricultural Runoff

A notable case study involved the analysis of agricultural runoff where glyphosate was detected using FMOC derivatization techniques. The study highlighted the importance of monitoring glyphosate levels to mitigate its impact on aquatic ecosystems, demonstrating that FMOC derivatives could be effectively used to track herbicide concentrations over time .

Human Exposure Assessment

Research has also focused on assessing human exposure to glyphosate through food and water sources. The use of FMOC derivatives in urine analysis has shown promising results, allowing for accurate quantification of glyphosate metabolites in human biological samples, which is critical for evaluating potential health risks associated with exposure .

Summary of Findings

The applications of glyphosate-FMOC are multifaceted, spanning analytical chemistry, environmental monitoring, and public health assessments. The following table summarizes key findings from various studies regarding the detection limits and recovery rates associated with FMOC-derivatized glyphosate:

Mecanismo De Acción

Comparación Con Compuestos Similares

Glyphosphate-FMOC is unique due to its specific structure and reactivity. Similar compounds include:

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound is used in similar applications but has different functional groups and reactivity.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine: Another related compound with distinct properties and applications.

These compounds share some similarities in their use as coupling agents in peptide synthesis but differ in their specific structures and reactivity.

Actividad Biológica

Glyphosphate-FMOC (9-fluorenylmethyl chloroformate derivative of glyphosate) is a chemical compound derived from glyphosate, a widely used herbicide. This section provides a detailed examination of its biological activity, analytical methods for detection, and potential environmental impacts based on diverse research findings.

Overview of Glyphosphate and Its Derivative

Glyphosate (N-(phosphonomethyl)glycine) is the active ingredient in many herbicides. Its FMOC derivative is utilized for analytical purposes, particularly in high-performance liquid chromatography (HPLC) due to its enhanced detection capabilities. The derivatization with FMOC-Cl improves the sensitivity and specificity of glyphosate detection in various matrices, including environmental samples.

Analytical Methods

The analysis of this compound typically involves derivatization followed by chromatographic techniques. Below is a summary of key analytical methods:

Biological Activity and Toxicology

Research indicates that glyphosate and its derivatives can have significant biological effects on various organisms:

- Toxicological Concerns : Glyphosate has been linked to potential health risks, including carcinogenicity and endocrine disruption. Studies have shown that glyphosate can induce oxidative stress and inhibit key enzymes like acetylcholinesterase in non-mammalian species .

- Environmental Impact : Residues of glyphosate and its metabolite, aminomethylphosphonic acid (AMPA), have been detected in soil, water, and food sources. The accumulation of these compounds poses risks to human health and ecosystems .

- Microbial Interaction : Some studies focus on the ability of certain bacteria to degrade glyphosate, presenting potential bioremediation strategies. Research has identified native bacterial strains capable of breaking down glyphosate, which may offer sustainable solutions to contamination issues .

Case Studies

- Human Exposure Monitoring : A study monitored glyphosate exposure among agricultural workers using biomarker analysis in urine samples. Results indicated significant levels of glyphosate metabolites, raising concerns about occupational safety .

- Metal Ion Interference : Research demonstrated that metal ions such as cadmium and copper can inhibit the derivatization process of glyphosate with FMOC-Cl, leading to decreased recovery rates in analytical methods. This finding emphasizes the need for careful consideration of sample matrices in glyphosate analysis .

- Chronic Exposure Effects : Another study highlighted the potential long-term effects of glyphosate exposure on human health, linking it to chronic diseases due to its presence in food chains and water supplies .

Propiedades

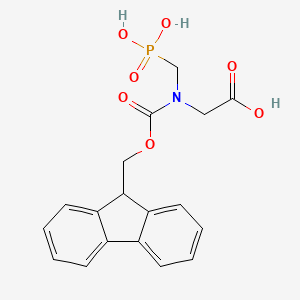

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO7P/c20-17(21)9-19(11-27(23,24)25)18(22)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,21)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROATGKXPCGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701164367 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373205-41-4 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373205-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.